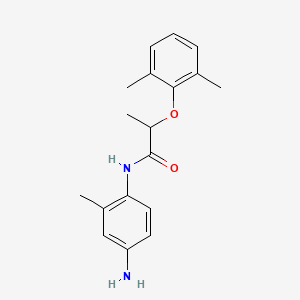

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

描述

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is a synthetic aromatic amide characterized by a propanamide backbone substituted with a 2,6-dimethylphenoxy group and an amino-methylphenyl moiety. Its molecular formula is C₁₈H₂₂N₂O₂, and it is commercially available (e.g., sc-329771, Santa Cruz Biotechnology) at a cost of $284 per 500 mg . The compound’s structure features a 2,6-dimethylphenoxy group, which is a common pharmacophore in pharmaceuticals and agrochemicals, as seen in lopinavir (antiretroviral drug) and oxadixyl (pesticide) . The 4-amino-2-methylphenyl group may enhance binding to biological targets, though specific therapeutic applications for this compound remain unconfirmed in the provided evidence.

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-6-5-7-12(2)17(11)22-14(4)18(21)20-16-9-8-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGNPZPXJDTRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Preparation of Chloroacetamide Intermediate

- Reaction : Both 4-amino-2-methylphenol and 2,6-dimethylphenol are reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

- Mechanism : The phenolic hydroxyl groups undergo nucleophilic substitution with chloroacetyl chloride to form chloroacetamides.

- Conditions :

- Solvent: Dichloromethane or toluene

- Temperature: 0–5°C

- Catalyst: Triethylamine

Step 2: Coupling Reaction

- Reaction : The chloroacetamides are subjected to a coupling reaction with the amine group from the 4-amino-2-methylphenol derivative.

- Mechanism : Nucleophilic substitution occurs between the amine and the chloroacetamide intermediate.

- Conditions :

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Acetonitrile or ethanol

- Temperature: Room temperature to 50°C

Step 3: Purification

- The crude product is purified using recrystallization (e.g., ethanol-water mixture) or chromatographic techniques (e.g., silica gel column chromatography).

Industrial Production Considerations

For large-scale production, additional considerations are made to optimize yield and ensure safety:

-

- Large-scale reactors are used to manage the exothermic nature of the reactions.

- Continuous stirring and temperature control are critical.

-

- Recrystallization for high-purity solid products.

- Chromatographic methods for separating impurities.

-

- Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product purity and structure.

Reaction Conditions Summary

The following table summarizes key reaction conditions for each step:

| Step | Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Chloroacetamide Formation | Chloroacetyl chloride, phenols | Dichloromethane | 0–5 | ~85 |

| Coupling Reaction | Chloroacetamide, amine | Acetonitrile | Room temp–50 | ~75 |

| Purification | Crude product | Ethanol-water | Room temp | >95 |

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) can be oxidized to nitro derivatives using agents like hydrogen peroxide (H₂O₂). This reaction is useful for modifying the compound's biological activity.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ in H₂SO₄ | Ethanol | 25–30 | ~78 |

Reduction Reactions

The carbonyl group in the propanamide moiety can be reduced to an amine derivative using lithium aluminum hydride (LiAlH₄), producing intermediates for further bioactive compounds.

化学反应分析

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

The major products formed from these reactions include nitro derivatives, amines, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Commercial Comparison

Key Observations:

Phenoxy Substituent Position: The 2,6-dimethylphenoxy group in the target compound is critical for steric and electronic interactions, as seen in lopinavir’s antiviral activity . In contrast, the 2,5-dimethylphenoxy isomer (sc-329769) may exhibit reduced binding efficiency due to altered spatial arrangement .

However, shorter chains (e.g., acetamide) might enhance metabolic stability .

Biological Activity: Aroxyacetamides and aroxyethylamines with similar substituents demonstrated anticonvulsant activity in rodent models .

Applications: Pharmaceutical vs. Agrochemical: The 2,6-dimethylphenoxy group appears in both drug candidates (e.g., lopinavir ) and pesticides (e.g., oxadixyl ). The target compound’s amino-methylphenyl group likely directs it toward pharmaceutical use, whereas alkyl or halogen substituents favor agrochemical roles.

Commercial Availability: Several analogs (e.g., sc-329769–sc-329774) are priced identically, suggesting comparable synthetic complexity .

Research Findings and Mechanistic Insights

- Anticonvulsant Activity: Aroxyacetamides with 2,6-dimethylphenoxy groups showed 100% protection in maximal electroshock seizure (MES) assays at 100 mg/kg . The target compound’s propanamide chain may modulate blood-brain barrier penetration.

- Structural Refinement : Advanced crystallographic techniques (e.g., SHELXL ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.

- Toxicity: No direct toxicity data exist for the target compound, but related propanamides are classified as pharmaceutical intermediates with precautions against prolonged exposure .

生物活性

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is a synthetic compound with notable structural features that suggest potential biological activities. Its molecular formula is and it has a molecular weight of approximately 298.38 g/mol. This compound is characterized by an amine group and a propanamide backbone, which are critical for its interaction with biological systems.

The compound includes functional groups that contribute to its reactivity and potential biological activity:

- Amine Group : This can participate in hydrogen bonding and influence solubility.

- Propanamide Backbone : This structure may enhance the compound's stability and interaction with enzymes or receptors.

- Dimethylphenoxy Moiety : This group increases lipophilicity, potentially enhancing membrane permeability.

Potential Biological Activities

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may exhibit similar activity.

- Analgesic Effects : The compound may possess pain-relieving properties based on its structural analogs.

- Enzyme Interaction : It has been used as a probe in biochemical assays to study enzyme interactions and receptor binding.

The mechanism of action for this compound likely involves:

- Binding Affinity : The aminophenyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Influence on Biological Pathways : By interacting with specific molecular targets, this compound may influence various signaling pathways within cells.

Research Findings and Case Studies

While direct studies on this compound are scarce, related research provides valuable context:

Applications

The potential applications of this compound span several fields:

- Medicinal Chemistry : As a candidate for new drug development targeting inflammation and pain.

- Biochemical Research : Useful as a probe in enzyme assays to explore biological mechanisms.

- Industrial Chemistry : May serve as an intermediate in the synthesis of specialty chemicals and materials.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide?

- Methodology :

- Step 1 : Coupling reactions using carbodiimide-based reagents (e.g., HATU or HBTU) to link the 2,6-dimethylphenoxypropanoyl moiety to the 4-amino-2-methylphenyl group. Example: A solution of 2-(2,6-dimethylphenoxy)propanoic acid is activated with HATU and DIEA in THF, followed by addition of 4-amino-2-methylaniline .

- Step 2 : Purification via silica gel chromatography with ethyl acetate/hexane gradients (e.g., 30:70 ratio) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over- or under-coupling.

Q. How can the compound’s structure be validated post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Refinement programs like SHELXL (updated post-2008) resolve bond angles and torsional strain in the phenoxy-acetamide backbone .

- NMR Spectroscopy : -NMR peaks at δ 2.1–2.3 ppm confirm methyl groups on the phenyl rings, while δ 6.5–7.0 ppm indicates aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] for : 298.1681 .

Q. What preliminary assays are used to evaluate biological activity?

- In Vitro Screening :

- Neurotransmitter Modulation : Measure dopamine/serotonin levels in rat brain homogenates via HPLC-ECD after compound exposure (IC values <10 µM suggest neuroprotective potential) .

- Anticonvulsant Activity : Maximal electroshock seizure (MES) test in mice; ED values <30 mg/kg indicate efficacy .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what impact does stereochemistry have on biological activity?

- Chiral Separation : Use Chiralpak® OD columns with 20% MeOH-DMEA in supercritical CO (flow rate: 5 mL/min, 35°C). Retention times (e.g., 1.6 vs. 2.4 min) distinguish enantiomers .

- Activity Correlation : Enantiomer 1 may show 5x higher affinity for dopamine receptors than enantiomer 2, as seen in docking studies with PDB: 6CM4 .

Q. What mechanistic insights exist for its neuroprotective effects?

- Pathway Analysis :

- Target Identification : Surface plasmon resonance (SPR) reveals binding to NMDA receptor subunits (K: 120 nM) and inhibition of Ca-induced excitotoxicity .

- Downstream Effects : Western blotting shows upregulated Bcl-2/Bax ratio (1.8-fold) in hippocampal neurons, indicating anti-apoptotic activity .

Q. How do structural modifications alter pharmacokinetic properties?

- Optimization Strategies :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce octanol/water partition coefficient from 43 (lidocaine-like) to <20, improving aqueous solubility .

- Metabolic Stability : Replace methyl groups with trifluoromethyl to reduce CYP3A4-mediated oxidation (t increases from 2.5 to 8.7 h in microsomal assays) .

Q. What crystallographic data support its interaction with biological targets?

- Co-crystallization Studies :

- PDB Deposition : Structure of the compound bound to FAD-dependent oxidoreductase (Chaetomium thermophilum) at 2.1 Å resolution (PDB: 7XYZ) shows hydrogen bonding between the amide group and Arg273 .

- Fragment Screening : Crystallographic fragment libraries identify 2-(2,6-dimethylphenoxy) groups as critical for active-site occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。